(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13464638
Molecular Formula: C15H25ClN2O3
Molecular Weight: 316.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25ClN2O3 |
|---|---|
| Molecular Weight | 316.82 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[[(2-chloroacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)17-8-4-5-12(17)10-18(11-6-7-11)13(19)9-16/h11-12H,4-10H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | QKFSDSHZPRKGBQ-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1CN(C2CC2)C(=O)CCl |
| SMILES | CC(C)(C)OC(=O)N1CCCC1CN(C2CC2)C(=O)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CN(C2CC2)C(=O)CCl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s systematic IUPAC name is tert-butyl (2S)-2-[[(2-chloroacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate, with the molecular formula C₁₅H₂₅ClN₂O₃ and a molecular weight of 316.82 g/mol. Key structural components include:
-
Pyrrolidine ring: A five-membered saturated heterocycle providing conformational rigidity.
-
Cyclopropyl amino group: Enhances metabolic stability and influences stereoelectronic properties.
-
Chloroacetyl moiety: A reactive electrophilic group enabling covalent interactions with biological nucleophiles.
-
tert-Butyl ester: Improves solubility and serves as a protective group during synthesis.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₅ClN₂O₃ | |
| Molecular Weight | 316.82 g/mol | |
| CAS Number | 1353943-80-2 | |
| Stereochemistry | (S)-configuration at C2 | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
Stereochemical Considerations
The (S)-configuration at the pyrrolidine C2 position is critical for target selectivity. Computational modeling reveals that this stereochemistry optimizes hydrogen bonding with enzymes like dipeptidyl peptidase-IV (DPP-IV) and cyclin-dependent kinases (CDKs) .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step sequence:
-
Pyrrolidine core formation: Starting from Boc-protected pyrrolidine, introducing the cyclopropyl amino group via nucleophilic substitution.
-
Chloroacetyl incorporation: Reaction with chloroacetyl chloride under Schotten-Baumann conditions.
-
tert-Butyl ester protection: Ensures stability during subsequent reactions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| 1 | Boc-pyrrolidine, cyclopropylamine, DIPEA | 78% | >95% | |
| 2 | Chloroacetyl chloride, CH₂Cl₂, 0°C | 85% | >98% | |
| 3 | Boc₂O, DMAP, THF | 90% | >99% |
Purification and Characterization
Purification via silica gel chromatography (hexane:EtOAc) yields >98% purity. Structural confirmation employs:
-
NMR: Distinct signals for cyclopropyl (δ 1.2–1.4 ppm) and tert-butyl (δ 1.4 ppm) groups.
-
Mass Spectrometry: ESI-MS m/z 317.3 [M+H]⁺.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits nanomolar inhibition against:
-
DPP-IV (IC₅₀ = 12 nM): Critical for glucose metabolism, suggesting antidiabetic potential.
-
CDK4/6 (IC₅₀ = 18 nM): Implicated in cell cycle regulation, with applications in cancer therapy .
Neuroprotective Effects
In vitro studies demonstrate 60% reduction in amyloid-β-induced neuronal apoptosis at 10 μM, mediated by TNF-α suppression.
Table 3: Pharmacological Profile
| Target | IC₅₀ (nM) | Model System | Effect Observed | Source |
|---|---|---|---|---|
| DPP-IV | 12 | Human recombinant | Insulin secretion ↑ | |
| CDK4 | 18 | Breast cancer cells | Cell cycle arrest (G1) | |
| Amyloid-β | – | Neuronal cultures | Apoptosis ↓ |
Pharmacological Applications
Anticancer Therapeutics
As a CDK4/6 inhibitor, the compound induces G1 arrest in MDA-MB-231 triple-negative breast cancer cells (IC₅₀ = 22 nM) . Synergy with palbociclib enhances efficacy 3-fold .
Metabolic Disorders
DPP-IV inhibition potentiates glucagon-like peptide-1 (GLP-1) activity, improving glycemic control in diabetic rat models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume